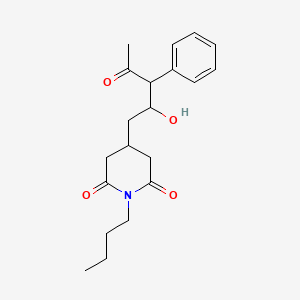
1-Butyl-4-(2-hydroxy-4-oxo-3-phenylpentyl)piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-4-(2-hydroxy-4-oxo-3-phenylpentyl)piperidine-2,6-dione is a complex organic compound that belongs to the class of piperidine-2,6-dione derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with a butyl group and a hydroxy-oxo-phenylpentyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-(2-hydroxy-4-oxo-3-phenylpentyl)piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Substitution with Butyl Group: The butyl group is introduced via an alkylation reaction using butyl halides under basic conditions.
Attachment of Hydroxy-Oxo-Phenylpentyl Side Chain: This step involves the addition of the hydroxy-oxo-phenylpentyl side chain through a series of reactions, including aldol condensation and subsequent reduction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
1-Butyl-4-(2-hydroxy-4-oxo-3-phenylpentyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
1-Butyl-4-(2-hydroxy-4-oxo-3-phenylpentyl)piperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Butyl-4-(2-hydroxy-4-oxo-3-phenylpentyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share structural similarities and are known for their biological activities.
Piperidine-2,6-dione Derivatives: Other derivatives of piperidine-2,6-dione with different substituents.
Uniqueness
1-Butyl-4-(2-hydroxy-4-oxo-3-phenylpentyl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butyl group and a hydroxy-oxo-phenylpentyl side chain differentiates it from other similar compounds, making it a valuable molecule for various research applications.
特性
CAS番号 |
60890-76-8 |
|---|---|
分子式 |
C20H27NO4 |
分子量 |
345.4 g/mol |
IUPAC名 |
1-butyl-4-(2-hydroxy-4-oxo-3-phenylpentyl)piperidine-2,6-dione |
InChI |
InChI=1S/C20H27NO4/c1-3-4-10-21-18(24)12-15(13-19(21)25)11-17(23)20(14(2)22)16-8-6-5-7-9-16/h5-9,15,17,20,23H,3-4,10-13H2,1-2H3 |
InChIキー |
ILZCYZBHDUMDAU-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=O)CC(CC1=O)CC(C(C2=CC=CC=C2)C(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




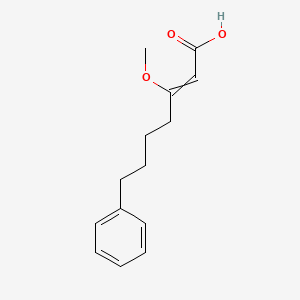
![(3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14618576.png)
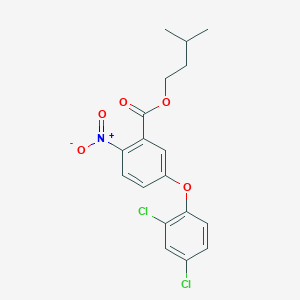
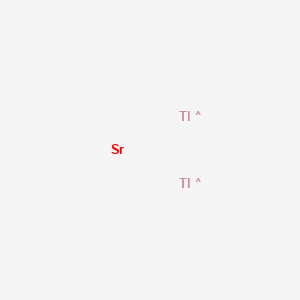
![Acetamide, 2-cyano-2-[(2-nitrophenyl)hydrazono]-](/img/structure/B14618588.png)
![1-(3-heptoxypropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14618593.png)
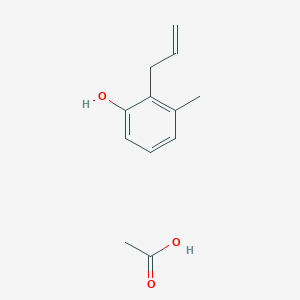
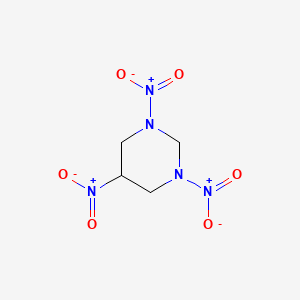
![6-Butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14618611.png)



